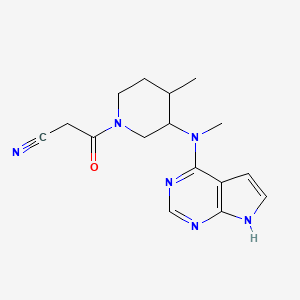

racemic-Tasocitinib

CAS No.: 344418-92-4

Cat. No.: VC8348405

Molecular Formula: C16H20N6O

Molecular Weight: 312.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 344418-92-4 |

|---|---|

| Molecular Formula | C16H20N6O |

| Molecular Weight | 312.37 g/mol |

| IUPAC Name | 3-[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile |

| Standard InChI | InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20) |

| Standard InChI Key | UJLAWZDWDVHWOW-UHFFFAOYSA-N |

| SMILES | CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N |

| Canonical SMILES | CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N |

Introduction

Chemical and Structural Properties

Racemic-Tasocitinib (C₁₆H₂₀N₆O) is a 1:1 mixture of two enantiomers of Tofacitinib, a small molecule inhibitor targeting JAK enzymes. The molecular structure features a pyrrolopyrimidine core linked to a piperidine ring, with a nitrile group enhancing binding affinity to the JAK active site . The racemic form’s stereochemistry introduces variability in pharmacokinetic and pharmacodynamic behaviors compared to the pure enantiomer, as interactions with chiral biological targets (e.g., enzymes, receptors) may differ between enantiomers.

Stereochemical Considerations

Mechanism of Action

Racemic-Tasocitinib inhibits JAK1 and JAK3, enzymes critical for cytokine receptor signaling via the JAK-STAT pathway . By binding competitively to the ATP-binding site of these kinases, it prevents phosphorylation of STAT proteins, thereby modulating immune responses.

Biochemical Pathways Affected

-

Cytokine Signaling: Suppresses IL-2, IL-4, IL-15, and IL-21 pathways, reducing T-cell activation and differentiation .

-

Inflammatory Mediators: Lowers levels of TNF-α, IFN-γ, and IL-17, ameliorating inflammation in autoimmune conditions .

| Parameter | Value (Tofacitinib) | Implications for Racemic Form |

|---|---|---|

| Bioavailability | 74% | Potential enantiomer-specific absorption differences |

| Tₘₐₓ | 0.5–1 hour | Racemic mixture may exhibit delayed Tₘₐₓ due to stereoselective metabolism |

| Half-Life | 3 hours (immediate-release) | Enantiomer-specific clearance rates may prolong half-life |

| Metabolism | Hepatic (CYP3A4, CYP2C19) | Inactive enantiomer may inhibit CYP enzymes, altering drug-drug interactions |

| Excretion | Renal (30%) | Stereochemical effects on renal clearance unknown |

Clinical Applications

While clinical data for racemic-Tasocitinib are sparse, Tofacitinib’s therapeutic uses provide a framework for understanding its potential:

Rheumatoid Arthritis (RA)

In phase III trials, Tofacitinib monotherapy achieved ACR50 response rates of 33% at 6 months, comparable to biologic DMARDs . The racemic form’s efficacy may differ due to reduced target engagement by the inactive enantiomer.

Ulcerative Colitis (UC)

Tofacitinib induced remission in 19.8% of UC patients at 8 weeks in the OCTAVE trial . Racemic-Tasocitinib’s broader cytokine inhibition could enhance efficacy but increase infection risks.

Dermatological Conditions

Psoriasis: Tofacitinib reduced PASI scores by 75% in 59% of patients . The racemic form’s impact on skin-specific cytokines (e.g., IL-23) warrants investigation.

| Adverse Effect | Incidence (Tofacitinib) | Racemic-Specific Risks |

|---|---|---|

| Infections | 22% | Potentially higher due to broader immunosuppression |

| Hepatic Toxicity | 1–2% (ALT >3× ULN) | Enantiomer-specific hepatotoxicity unclear |

| Malignancy | 0.5–1.0% | Theoretical risk elevation from prolonged JAK3 inhibition |

Comparative Analysis with Other JAK Inhibitors

| Parameter | Racemic-Tasocitinib | Baricitinib | Upadacitinib |

|---|---|---|---|

| JAK Selectivity | JAK1/JAK3 | JAK1/JAK2 | JAK1-selective |

| Half-Life (hr) | 3–6 | 12–14 | 8–14 |

| Renal Excretion | 30% | 75% | 20% |

Regulatory and Manufacturing Considerations

Racemic-Tasocitinib’s synthesis involves stereoselective catalysis to resolve enantiomers, increasing production costs. Regulatory guidelines mandate rigorous enantiomeric purity testing, as the inactive form may pose uncharacterized risks.

Future Research Directions

-

Enantiomer-Specific Pharmacodynamics: Clarify the inactive enantiomer’s role in toxicity and drug interactions.

-

Racemic vs. Enantiopure Formulations: Head-to-head trials comparing efficacy and safety.

-

Nanoformulations: Explore drug delivery systems to enhance racemic-Tasocitinib’s therapeutic index.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume